Cas no 2229567-17-1 (tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)

Tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate is a specialized organic compound featuring a unique difluorocyclopropyl moiety coupled with a thiazole-carbamate framework. This structure imparts distinct reactivity and stability, making it valuable in medicinal chemistry and agrochemical research. The tert-butyl carbamate group enhances solubility and protects the amine functionality during synthetic processes, while the difluorocyclopropyl unit contributes to metabolic stability and bioactivity. Its well-defined stereochemistry and functional group compatibility facilitate its use as a versatile intermediate in the synthesis of complex molecules. The compound’s high purity and structural precision make it suitable for applications requiring rigorous control over molecular properties.
tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate structure
2229567-17-1 structure
Product name:tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate
CAS No:2229567-17-1
MF:C12H17F2N3O2S
MW:305.344088315964
CID:6255754
PubChem ID:165757490

tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate
    • tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
    • EN300-1886797
    • 2229567-17-1
    • Inchi: 1S/C12H17F2N3O2S/c1-6-7(11(15)5-12(11,13)14)20-8(16-6)17-9(18)19-10(2,3)4/h5,15H2,1-4H3,(H,16,17,18)
    • InChI Key: OVVFIRQNHVJJOS-UHFFFAOYSA-N
    • SMILES: S1C(NC(=O)OC(C)(C)C)=NC(C)=C1C1(CC1(F)F)N

Computed Properties

  • Exact Mass: 305.10095429g/mol
  • Monoisotopic Mass: 305.10095429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106Ų
  • XLogP3: 1.8

tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1886797-10.0g
tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
2229567-17-1
10g
$8749.0 2023-06-01
Enamine
EN300-1886797-0.1g
tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
2229567-17-1
0.1g
$1791.0 2023-09-18
Enamine
EN300-1886797-5.0g
tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
2229567-17-1
5g
$5900.0 2023-06-01
Enamine
EN300-1886797-5g
tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
2229567-17-1
5g
$5900.0 2023-09-18
Enamine
EN300-1886797-10g
tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
2229567-17-1
10g
$8749.0 2023-09-18
Enamine
EN300-1886797-1.0g
tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
2229567-17-1
1g
$2035.0 2023-06-01
Enamine
EN300-1886797-0.05g
tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
2229567-17-1
0.05g
$1709.0 2023-09-18
Enamine
EN300-1886797-1g
tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
2229567-17-1
1g
$2035.0 2023-09-18
Enamine
EN300-1886797-0.5g
tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
2229567-17-1
0.5g
$1954.0 2023-09-18
Enamine
EN300-1886797-2.5g
tert-butyl N-[5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-yl]carbamate
2229567-17-1
2.5g
$3988.0 2023-09-18

Additional information on tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate

tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate (CAS No. 2229567-17-1): An Overview

tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate (CAS No. 2229567-17-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The thiazole core in this compound is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. The presence of the tert-butyl group and the 1-amino-2,2-difluorocyclopropyl substituent adds complexity and functionality to the molecule, enhancing its pharmacological profile. The difluorocyclopropyl moiety, in particular, has been shown to improve the metabolic stability and bioavailability of thiazole derivatives.

Recent studies have highlighted the potential of tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate in various therapeutic areas. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the compound effectively inhibits viral replication by targeting key viral enzymes, making it a promising candidate for the development of broad-spectrum antiviral drugs.

In addition to its antiviral properties, tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate has shown promising results in preclinical studies as an anticancer agent. A study published in Cancer Research demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation.

The 4-methyl substitution on the thiazole ring further contributes to the compound's biological activity by enhancing its lipophilicity and improving its ability to cross cell membranes. This feature is particularly important for drugs targeting intracellular processes or penetrating the blood-brain barrier.

From a synthetic chemistry perspective, the preparation of tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate involves several well-established synthetic routes. One common approach involves the reaction of a thioamide with a suitable electrophile to form the thiazole ring, followed by functionalization of the amino and difluorocyclopropyl groups. The use of advanced synthetic techniques and catalysts has enabled researchers to optimize these reactions, achieving high yields and purity levels.

The safety profile of tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate is also an important consideration for its potential therapeutic applications. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. These findings support its further development as a safe and effective drug candidate.

In conclusion, tert-butyl N-5-(1-amino-2,2-difluorocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate (CAS No. 2229567-17-1) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in areas such as viral infections and cancer treatment.

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